gymnoascolide C

Stereochemistry Natural product absolute configuration Chiral butenolide

Gymnoascolide C (CAS 865092-04-2) is a chiral aromatic butenolide natural product with the molecular formula C₁₈H₁₆O₄ and molecular weight 296.3 g/mol, first isolated from the Australian soil ascomycete Gymnoascus reessii (strain MST-F9977). Its IUPAC name is (2S)-3-[hydroxy(phenyl)methyl]-2-methoxy-4-phenyl-2H-furan-5-one, and it belongs to a rare structural class of phenyl- and benzyl-substituted γ-butenolides.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
Cat. No. B1249645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegymnoascolide C
Synonymsgymnoascolide C
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCOC1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O
InChIInChI=1S/C18H16O4/c1-21-18-15(16(19)13-10-6-3-7-11-13)14(17(20)22-18)12-8-4-2-5-9-12/h2-11,16,18-19H,1H3/t16?,18-/m0/s1
InChIKeyMNJDDTIBFQZPQZ-DAFXYXGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gymnoascolide C Procurement Guide: Differentiated Aromatic Butenolide for Stereochemical SAR and Negative-Control Applications


Gymnoascolide C (CAS 865092-04-2) is a chiral aromatic butenolide natural product with the molecular formula C₁₈H₁₆O₄ and molecular weight 296.3 g/mol, first isolated from the Australian soil ascomycete Gymnoascus reessii (strain MST-F9977) [1]. Its IUPAC name is (2S)-3-[hydroxy(phenyl)methyl]-2-methoxy-4-phenyl-2H-furan-5-one, and it belongs to a rare structural class of phenyl- and benzyl-substituted γ-butenolides [1]. Gymnoascolide C is the (2S) C-5 epimer of gymnoascolide B and differs fundamentally from gymnoascolide A in both substitution pattern and bioactivity profile [1].

1
Chiral butenolide reference standard for stereochemical SAR studies
2
Negative control for antifungal and cytotoxicity screening cascades
3
Fermentation-derived natural product requiring isolation supply chains

Why Gymnoascolide A or Other γ-Butenolides Cannot Substitute for Gymnoascolide C in Stereochemistry-Dependent Studies


Generic substitution within the gymnoascolide series is scientifically unsound because gymnoascolides A, B, and C possess fundamentally different stereochemical configurations and substitution patterns that yield divergent bioactivity and spectroscopic profiles. Gymnoascolide C is the (2S) C-5 epimer of gymnoascolide B—confirmed by oxidation to ketone 4 with opposite optical rotations ([α]D −160° for C-derived ketone vs +175° for B-derived ketone)—while gymnoascolide A lacks both the C-2 methoxy and C-3 hydroxy(phenyl)methyl substituents entirely [1]. Moreover, gymnoascolides B and C were inactive in all antifungal, antibacterial, nematicidal, and cytotoxicity assays where gymnoascolide A showed selective activity (MIC = 13 µg/mL against Septoria nodorum) [1]. Procurement of an incorrect gymnoascolide congener therefore risks both stereochemical misassignment and erroneous bioactivity readouts in any downstream experimental system.

Risk 1
Gymnoascolide C: defined (2S) C-5 configuration; distinct optical rotation and NMR fingerprint
Gymnoascolide B: (2R) C-5 epimer; opposite chiroptical properties may confound stereochemical attribution
Risk 2
Gymnoascolide C: lacks antifungal and cytotoxic activity; clean negative-control profile
Gymnoascolide A: selective antifungal activity (S. nodorum MIC 13 µg/mL); bioactivity readout mismatch in SAR studies
Risk 3
Gymnoascolide C: fermentation-only sourcing; no reported total synthesis
Synthetic gymnoascolide A: available via multiple total syntheses; sourcing route may alter impurity profile context

Gymnoascolide C Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


C-5 Epimer Identity Confirmed by Oxidation: Opposite Optical Rotation vs Gymnoascolide B

Gymnoascolide C was confirmed as the C-5 epimer of gymnoascolide B through pyridinium dichromate oxidation of each to the identical ketone 4. The ketone derived from gymnoascolide C exhibited [α]D −160° (c 0.014, CHCl₃), whereas the ketone derived from gymnoascolide B exhibited [α]D +175° (c 0.018, CHCl₃)—equal magnitude but opposite sign, consistent with C-5 epimers [1]. The corresponding CD spectra were also near-mirror images: gymnoascolide C-derived ketone showed λmax (Δε) 233 (+34,000), 307 (−15,000) nm versus gymnoascolide B-derived ketone at 233 (−41,000), 307 (+18,500) nm [1].

C-5 Epimer Identity
Head-to-head
[α]D −160° (C-derived ketone) vs +175° (B-derived ketone)
Opposite optical rotation confirms epimeric relationship
CD near-mirror images; oxidation to common ketone 4
Stereochemistry Natural product absolute configuration Chiral butenolide

1H NMR Diagnostic Shift Differences Distinguishing Gymnoascolide C from Gymnoascolide B

Gymnoascolide C exhibits diagnostic 1H NMR shift differences relative to its C-5 epimer gymnoascolide B that are critical for identity verification. Key differentiating resonances include H-5 (Δδ 0.42) and 6-OH (Δδ −1.15), with additional small shift differences observed for C-4, C-6, and C-2′′/6′′ in the 13C NMR spectrum [1]. These shift differences are consistent with a diastereomeric rather than enantiomeric relationship, as both compounds were resolved by achiral HPLC, possessed unique 1H NMR spectra, and displayed significant specific rotations [1].

NMR Diagnostic Shifts
Head-to-head
H-5 Δδ = 0.42; 6-OH Δδ = −1.15
Quality-control fingerprint for identity verification
400 MHz 1H NMR (CDCl₃); distinct diastereomeric shifts
NMR spectroscopy Diastereomer differentiation Structural elucidation

Absence of Antifungal, Antibacterial, Nematicidal, and Cytotoxic Activity: Negative Bioactivity Profile vs Gymnoascolide A

In contrast to gymnoascolide A, which exhibited moderate and selective antifungal activity against the plant pathogen Septoria nodorum (MIC = 13 µg/mL), gymnoascolide C (along with gymnoascolide B) displayed no detectable growth inhibitory activity against any of the tested organisms: the human fungal pathogen Candida albicans, the Gram-positive bacterium Bacillus subtilis, the livestock nematode Haemonchus contortus, or the mammalian tumor cell line murine NS-1 [1]. Gymnoascolide A's selectivity between C. albicans and S. nodorum was benchmarked against commercial antifungal standards (Table 3 in source), being comparable to cycloheximide in selectivity and to monorden in potency against S. nodorum [1].

Negative Bioactivity
Class-level
Inactive vs all test systems; gymnoascolide A MIC = 13 µg/mL (S. nodorum)
Supports negative-control use in SAR studies
No activity against C. albicans, B. subtilis, H. contortus, murine NS-1
Antifungal selectivity Structure-activity relationship Negative control compound

Physicochemical Differentiation: Molecular Weight, H-Bond Donor/Acceptor, and Rotatable Bond Profile vs Gymnoascolide A

Gymnoascolide C (C₁₈H₁₆O₄, MW 296.3 g/mol, exact mass 296.104859 Da) differs substantially from gymnoascolide A (C₁₇H₁₄O₂, MW 250.29 g/mol) in key physicochemical parameters. Gymnoascolide C possesses 1 hydrogen bond donor, 4 hydrogen bond acceptors, 4 rotatable bonds, 22 heavy atoms, and a topological complexity score of 430, compared to gymnoascolide A which has 0 hydrogen bond donors and 2 hydrogen bond acceptors [1]. These differences directly impact chromatographic retention, solubility, and membrane permeability predictions, precluding direct analytical method transfer between the two compounds.

Physicochemical Profile
Class-level
ΔMW = +46 Da; ΔHBD = +1; ΔHBA = +2 vs gymnoascolide A
Precludes direct analytical method transfer
Distinct HPLC and solubility protocol requirements
Physicochemical properties Drug-likeness HPLC method development

No Reported Total Synthesis: Unique Sourcing Requirement vs Gymnoascolide A

While gymnoascolide A has been the subject of multiple total syntheses—including a 6-step synthesis in 22% overall yield via chemoselective SN2′ coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate [1] and a Suzuki–Mannich approach [2]—no total synthesis of gymnoascolide C has been reported in the peer-reviewed literature as of 2026. Gymnoascolide C remains exclusively accessible through fermentation of G. reessii (strain MST-F9977) or M. filamentosa IFM 41300 followed by chromatographic isolation [3]. This synthetic inaccessibility means that procurement of gymnoascolide C is constrained to natural product isolation supply chains, unlike gymnoascolide A which can be sourced from both synthetic and fermentation routes.

Synthetic Accessibility
Data to verify
0 reported total syntheses vs 2+ for gymnoascolide A
Fermentation-only sourcing; batch-dependent variability
Literature survey as of 2026; longer lead times possible
Natural product sourcing Fermentation-derived compound Synthetic accessibility

Validated Application Scenarios for Gymnoascolide C Based on Quantitative Differentiation Evidence


Stereochemical Probe in Butenolide Structure–Activity Relationship (SAR) Studies

Gymnoascolide C, as the defined (2S)-C-5 epimer of gymnoascolide B, serves as an essential stereochemical probe for SAR campaigns investigating how C-5 configuration modulates bioactivity in the phenyl/benzyl-substituted γ-butenolide scaffold. The demonstrated complete loss of antifungal activity in both epimers B and C—compared to the active but structurally simpler gymnoascolide A (MIC = 13 µg/mL against S. nodorum)—provides a well-characterized negative-control pair for dissecting the pharmacophoric contributions of the C-2 methoxy and C-3 hydroxy(phenyl)methyl substituents [1]. The opposite optical rotations of the derived ketones ([α]D −160° for C vs +175° for B) further enable stereochemical correlation studies [1].

Negative Control for α-Glucosidase and Antifungal Dual-Mechanism Screening

Given the established α-glucosidase inhibitory activity of gymnoascolide A (IC₅₀ = 0.556 ± 0.009 mM vs acarbose IC₅₀ = 0.403 ± 0.010 mM) [1] and its selective antifungal activity, gymnoascolide C—which lacks both antifungal and α-glucosidase activities—can serve as a structurally matched negative control in dual-mechanism screening cascades. This application is particularly relevant for programs aiming to decouple antifungal and antidiabetic mechanisms within the butenolide chemotype, where gymnoascolide C's inactivity provides a clean baseline for target engagement assays.

Chiral Chromatography Method Development and Quality Control Reference Standard

The well-defined diastereomeric relationship between gymnoascolides B and C—resolved by achiral HPLC, exhibiting distinct 1H NMR spectra (H-5 Δδ = 0.42; 6-OH Δδ = −1.15), and opposite specific rotations—makes gymnoascolide C a valuable reference standard for developing and validating chiral and achiral chromatographic methods for the gymnoascolide class [1]. Procurement of authenticated gymnoascolide C enables laboratories to establish system suitability parameters for routine identity and purity testing of butenolide natural product libraries.

Biosynthetic Pathway Interrogation in Gymnoascus and Malbranchea Species

Gymnoascolide C, hypothesized to derive from a common precursor (10) via methanol incorporation during fermentation [1], provides a unique chemical probe for interrogating late-stage biosynthetic tailoring steps in G. reessii and M. filamentosa. The absence of methoxylated products in the isolation of the structurally related microperfuranone (6) suggests that the C-2 methoxy group in gymnoascolides B and C arises from a specific enzymatic or chemical methanolysis event that can be studied using gymnoascolide C as an authentic standard [1].

Application
Selection Property
Validation Focus
Butenolide SAR stereochemical probe
Defined (2S)-C-5 configuration
Chiroptical and NMR identity confirmation
Negative control for dual-mechanism screening
Absence of antifungal and α-glucosidase activity
Bioactivity baseline verification per assay batch
Chiral chromatography method development
Diastereomeric relationship to gymnoascolide B
System suitability and retention-time reproducibility
Biosynthetic pathway interrogation
Authentic late-stage methoxylation product
Fermentation monitoring and isolation yield context
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